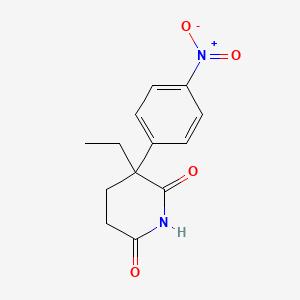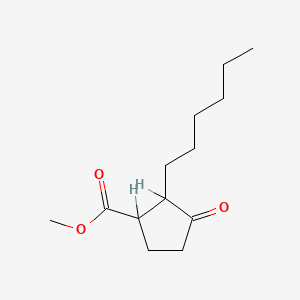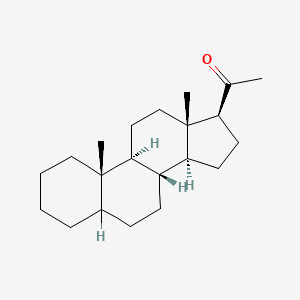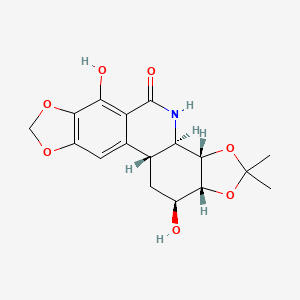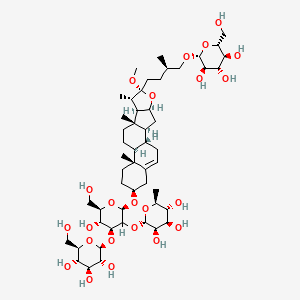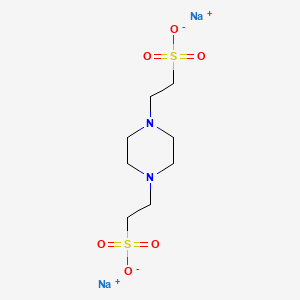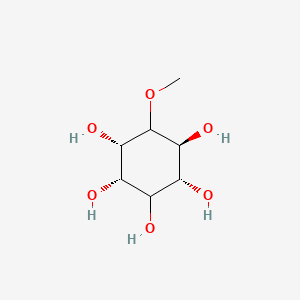
1D-3-O-Methyl-myo-inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1D-3-O-methyl-myo-inositol is a member of the class of methyl myo-inositols that is cyclohexane-1,2,3,4,5-pentol substituted by a methoxy group at position 6 (the 1S,2R,3R,4S,5S,6R-isomer). It has a role as a plant metabolite.
Scientific Research Applications
Metabolic Functions in Plants
1D-3-O-Methyl-myo-inositol and its derivatives play a crucial role in plant biochemistry and physiology. The multifunctional nature of myo-inositol, including its metabolic products, significantly impacts plant growth and development. A notable aspect of its function is the conversion of D-glucose-6-P to 1L-myo-inositol-1-P, a process common to all eukaryotic organisms studied. This conversion underlines the importance of myo-inositol in plant biology. Although certain aspects of its metabolism, like biosynthesis, hydrolysis, and O-methylation, have garnered attention, areas such as oxidation, conjugation, and transfer to phospholipids require further exploration (Loewus & Murthy, 2000).
Synthesis of Natural Products
The synthesis of natural products, such as brahol and pinpollitol, from myo-inositol is an area of interest. These naturally occurring methylated inositols, derived from plants, assume significant roles in plant biology. The total synthesis of these compounds from myo-inositol, using methods such as selective protection–deprotection strategies, contributes to understanding their functions and structures in natural contexts (Sureshan, Murakami, & Watanabe, 2009).
Phosphatidylation and Biomedical Applications
The direct phosphatidylation of 1d-2,3,4,5,6-penta-O-benzyl-myo-inositol with sn-3-phosphatidic acid, followed by hydrogenolytic debenzylation, produces 1d-1-(sn-3-phosphatidyl)-myo-inositol. This compound is pivotal in biomedical research, particularly in the context of cell membrane structure and function. The process yields high purity and is adaptable for large-scale production, indicating its potential for widespread applications in medical research and pharmacology (Aneja & Aneja, 2000).
Abiotic Stress and Osmoprotection in Plants
Under abiotic stresses like drought and salinity, plants synthesize D-chiro-inositol and D-pinitol, derivatives of myo-inositol, acting as osmoprotectants. This adaptation is critical for plant survival in adverse environmental conditions. Studies indicate that myo-inositol can be directly converted to D-chiro-inositol in certain plant species, such as buckwheat. This finding enhances our understanding of plant stress responses and the role of myo-inositol derivatives in such processes (Ahn & Park, 2009).
properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(1S,2R,4S,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5-,6-,7?/m0/s1 |
InChI Key |
DSCFFEYYQKSRSV-WYANEKAJSA-N |
Isomeric SMILES |
COC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O |
SMILES |
COC1C(C(C(C(C1O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O |
synonyms |
L-bornesitol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




